Centchroman (3,4-trans-2,2-dimethyl-3-phenyl-4-(p-(β-pyrrolidinoethoxy)phenyl)-7-methoxychroman) is a synthetic, non-steroidal, selective estrogen receptor modulator (SERM) developed at the Central Drug Research Institute (CDRI) in Lucknow, India []. Classified as a triphenylethylene antiestrogen, Centchroman's primary role in scientific research involves its unique biological activity profile, including estrogenic, antiestrogenic, and anti-inflammatory properties. This multifaceted profile makes Centchroman a valuable tool for investigating various biological processes and developing novel therapeutic strategies for conditions like breast cancer and osteoporosis.
Centchroman is classified as a selective estrogen receptor modulator, which means it can act as both an estrogen agonist and antagonist depending on the tissue context. It is derived from a chroman structure and is notable for being the only non-steroidal oral contraceptive approved for use in India. The International Nonproprietary Name (INN) for Centchroman is Ormeloxifene. It was synthesized in 1967 and has been extensively studied for its pharmacological properties and safety profile .
The synthesis of Centchroman involves several key steps, starting from phenyl acetic acid and resorcinol monomethyl ether as primary precursors. The process includes:
Centchroman has a complex molecular structure characterized by the following:
Centchroman participates in various chemical reactions that are essential for its synthesis and biological activity:
Centchroman's mechanism of action primarily revolves around its interaction with estrogen receptors:
Centchroman's applications extend beyond contraception:
Centchroman's unique profile allows it to be effective in various clinical settings while maintaining a high safety margin with minimal side effects reported .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2